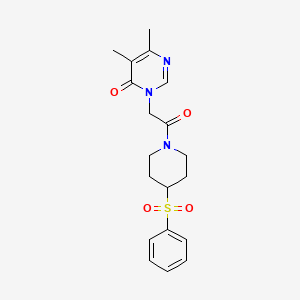
5,6-二甲基-3-(2-氧代-2-(4-(苯磺酰基)哌啶-1-基)乙基)嘧啶-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-dimethyl-3-(2-oxo-2-(4-(phenylsulfonyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality 5,6-dimethyl-3-(2-oxo-2-(4-(phenylsulfonyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-dimethyl-3-(2-oxo-2-(4-(phenylsulfonyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学评价
哌啶衍生物常被合成和评估其药理学特性。 例如,由于其生物活性,新型哌啶-4-基衍生物已在医药化学领域得到研究,以期应用 .
药物发现
哌啶环在药物发现领域具有重要意义。 许多杂环化合物,特别是含有氮的化合物,如哌啶衍生物,在人体中发挥着至关重要的作用,并具有极佳的生物学特性 .
激酶抑制
一些哌啶衍生物已被设计为临床上耐药的间变性淋巴瘤激酶 (ALK) 和 c-ros 癌基因 1 激酶 (ROS1) 的双重抑制剂,它们是癌症治疗中的重要靶点 .
苯并恶唑衍生物的合成
生物活性
5,6-Dimethyl-3-(2-oxo-2-(4-(phenylsulfonyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to its interaction with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H23N3O4S, with a molecular weight of 389.5 g/mol. The chemical structure includes a pyrimidine ring substituted at positions 5 and 6 with methyl groups, and a piperidine moiety linked through an oxo group, which is indicative of potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₄S |
| Molecular Weight | 389.5 g/mol |
| CAS Number | 1448131-99-4 |
Research indicates that compounds similar to 5,6-dimethyl derivatives often exhibit anti-cancer properties through mechanisms involving the modulation of apoptotic pathways and inhibition of specific kinases. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .
Anti-Cancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For example, compounds exhibiting structural similarities to 5,6-dimethyl derivatives have been shown to inhibit tumor growth in various cancer models. A notable study reported that a related compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 25.72 ± 3.95 μM .
Furthermore, in vivo studies indicated that these compounds could suppress tumor growth in xenograft models, showcasing their potential as therapeutic agents in oncology .
Enzyme Inhibition
The compound's structure suggests possible interactions with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , which are relevant in neurodegenerative diseases like Alzheimer's. Inhibitors of these enzymes can help manage symptoms by increasing acetylcholine levels in the brain .
Case Studies
- Study on Apoptosis Induction : A study conducted on MCF cell lines demonstrated that treatment with a structurally similar compound resulted in increased apoptosis markers and decreased viability in a dose-dependent manner .
- Xenograft Tumor Models : In vivo experiments using xenograft models showed that administration of the compound led to reduced tumor size compared to control groups, indicating its efficacy as an anticancer agent .
属性
IUPAC Name |
3-[2-[4-(benzenesulfonyl)piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14-15(2)20-13-22(19(14)24)12-18(23)21-10-8-17(9-11-21)27(25,26)16-6-4-3-5-7-16/h3-7,13,17H,8-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKPIGSXQFQRRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













